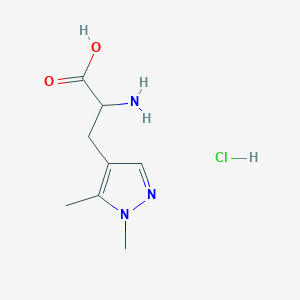

2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride is a compound with the CAS Number: 2228083-40-5 . It is a powder at room temperature .

Synthesis Analysis

Pyrazole-bearing compounds, such as 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride, can be synthesized using hydrazine-coupled pyrazoles . The structures of these synthesized compounds are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride is represented by the Inchi Code: 1S/C8H13N3O2.2ClH/c1-5-6 (4-11 (2)10-5)3-7 (9)8 (12)13;;/h4,7H,3,9H2,1-2H3, (H,12,13);2*1H .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 256.13 .Aplicaciones Científicas De Investigación

Polymer Modification and Biomedical Applications

2-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride has been utilized in the modification of polymers for biomedical applications. Aly and El-Mohdy (2015) discuss the radiation-induced modification of polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reaction with various amines, including compounds similar to 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride. This modification improves the thermal stability of the polymers and enhances their antibacterial and antifungal activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Corrosion Inhibition

Missoum et al. (2013) have synthesized derivatives of 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride and evaluated their effectiveness as corrosion inhibitors. Their study indicates that these compounds are highly effective in preventing the corrosion of C38 steel in hydrochloric acid solutions, with protection efficiency exceeding 95% (Missoum et al., 2013).

Heterocyclic Chemistry and Drug Synthesis

In the field of heterocyclic chemistry, compounds related to 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride are used as intermediates in the synthesis of various heterocyclic structures. For instance, Bialy and Gouda (2011) have utilized similar compounds for the synthesis of benzothiophenes with potential antitumor and antioxidant activities (Bialy & Gouda, 2011).

Catalysis

Boussalah et al. (2009) explored the synthesis of pyrazole-based ligands derived from amino acids, including compounds structurally related to 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride. These ligands were found to be effective catalysts in the oxidation of catechol to quinone, demonstrating the utility of these compounds in catalytic processes (Boussalah et al., 2009).

Antifungal Activities

Compounds structurally related to 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride have been studied for their antifungal activities. Boussalah et al. (2013) report on the antifungal efficacy of amino acid ester functional pyrazolyl compounds against various fungi (Boussalah et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been found to interact with a variety of biological targets . These targets often include enzymes, receptors, and other proteins that play crucial roles in various biological processes.

Mode of Action

These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting the biological processes they are involved in .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound may exert its effects by modulating the activity of key enzymes or proteins within these pathways.

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

Based on the activities of similar compounds, it may have potential anti-inflammatory, anticancer, or antimicrobial effects . These effects would result from the compound’s interactions with its targets and subsequent alterations in cellular processes.

Propiedades

IUPAC Name |

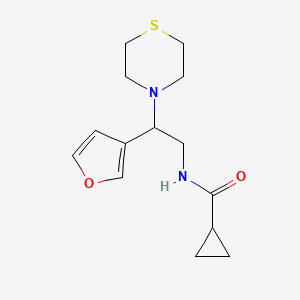

2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-5-6(4-10-11(5)2)3-7(9)8(12)13;/h4,7H,3,9H2,1-2H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCRQXPZIFOTSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2354687.png)

![6-Cyclopropyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2354689.png)

![ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2354690.png)

![methyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2354694.png)

![1-[(2-chlorophenyl)methyl]-N-(1-cyanocyclobutyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2354697.png)

![(1r,3s,5R,7S)-methyl 3-(benzo[c][1,2,5]thiadiazole-5-carboxamido)adamantane-1-carboxylate](/img/structure/B2354700.png)